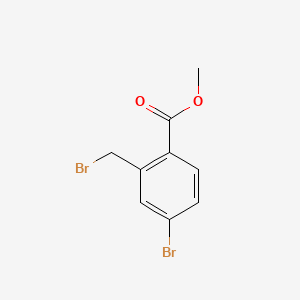

Methyl 4-bromo-2-(bromomethyl)benzoate

Descripción general

Descripción

Methyl 4-bromo-2-(bromomethyl)benzoate is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by bromine and bromomethyl groups, respectively. This compound is known for its use as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-(bromomethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at the desired positions on the benzene ring . The reaction is carried out under controlled conditions to ensure selective bromination and to avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-bromo-2-(bromomethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted benzoates, carboxylic acids, and reduced benzoates, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

Methyl 4-bromo-2-(bromomethyl)benzoate serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for various chemical reactions that can lead to the formation of diverse derivatives.

Key Reactions :

- Nucleophilic Substitution : The bromine atoms can be replaced with other functional groups.

- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions with electrophiles.

Biology

In biological research, this compound is being explored for its potential as an anti-HIV agent and other biologically active molecules. Its halogenated structure enhances its interaction with biological targets.

Case Study: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV in vitro, suggesting potential therapeutic applications.

Medicine

The compound is used as a precursor in the synthesis of various drugs and therapeutic agents. Its ability to modify biological pathways makes it a valuable asset in drug discovery.

Applications in Drug Development :

- Investigated for its potential use in developing treatments for bacterial infections and cancer.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Studies

Cytotoxicity assessments were performed on various human cell lines to evaluate the safety profile of this compound:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Mecanismo De Acción

The mechanism of action of methyl 4-bromo-2-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis or transesterification, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-bromobenzoate: Similar structure but lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

Methyl 2-bromobenzoate: Bromine is positioned at the ortho position, leading to different reactivity and steric effects.

Methyl 3-bromobenzoate: Bromine is positioned at the meta position, affecting its chemical behavior compared to the para-substituted methyl 4-bromo-2-(bromomethyl)benzoate.

Uniqueness

This compound is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity patterns. This dual

Actividad Biológica

Methyl 4-bromo-2-(bromomethyl)benzoate (CAS No. 78471-43-9) is an organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₉H₈Br₂O₂

- Molecular Weight : 307.97 g/mol

- Melting Point : 76°C - 78°C

- Solubility : Slightly soluble in water

Pharmacological Profile

This compound exhibits various biological activities, primarily as a pharmaceutical intermediate. Its pharmacological profile includes:

- CYP Enzyme Inhibition :

- CYP1A2 Inhibitor : Yes

- CYP2C19 Inhibitor : No

- CYP2D6 Inhibitor : No

- CYP3A4 Inhibitor : No

This compound is recognized for its ability to penetrate the blood-brain barrier (BBB) and its classification as a P-glycoprotein (P-gp) substrate, which may influence its bioavailability and distribution within the body .

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of bromine atoms, which enhance its reactivity and potential interactions with various biological targets. The inhibition of CYP1A2 suggests a role in modulating drug metabolism, potentially affecting the pharmacokinetics of co-administered medications.

Case Studies and Research Findings

-

Antitumor Activity :

A study investigated the antitumor properties of brominated benzoates, including this compound. The results indicated significant cytotoxic effects against specific cancer cell lines, suggesting potential applications in cancer therapy . -

Neuropharmacological Effects :

Research has shown that compounds with similar brominated structures can exhibit neuroprotective effects. This compound's ability to cross the BBB may position it as a candidate for neuropharmacological studies aimed at treating neurodegenerative diseases . -

Toxicological Assessments :

Toxicity evaluations revealed that while this compound has therapeutic potential, it also poses risks associated with brominated compounds, necessitating careful consideration in drug development processes .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈Br₂O₂ |

| Molecular Weight | 307.97 g/mol |

| Melting Point | 76°C - 78°C |

| Solubility | Slightly soluble in water |

| CYP1A2 Inhibition | Yes |

| CYP3A4 Inhibition | No |

| BBB Penetration | Yes |

Propiedades

IUPAC Name |

methyl 4-bromo-2-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFACFBLUAWICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621805 | |

| Record name | Methyl 4-bromo-2-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78471-43-9 | |

| Record name | Benzoic acid, 4-bromo-2-(bromomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78471-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-2-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromo-2-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.